molecular formula C21H17BrO7 B126806 9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 63626-06-2

9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B126806
CAS No.: 63626-06-2
M. Wt: 461.3 g/mol
InChI Key: JPMVHEYIIWDGRN-UHFFFAOYSA-N
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Description

The compound is a derivative of bromoacetyl compounds. Bromoacetyl compounds are often used as intermediates in organic synthesis . They are typically used as acylating agents and can be involved in the production of various heterocyclic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, bromoacetyl derivatives are often synthesized through various methods. For instance, 3-(bromoacetyl)coumarin derivatives are synthesized through certain synthetic routes . Another example is the synthesis of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones, which involves the condensation of 5-substituted-1,3,4-oxadiazolyl-2-thione with 3-(2-bromoacetyl)-2H-chromen-2-one .


Molecular Structure Analysis

The molecular structure of similar compounds like bromoacetyl bromide has been analyzed using various spectroscopic techniques .


Chemical Reactions Analysis

Bromoacetyl compounds are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like bromoacetyl bromide have been analyzed. For instance, bromoacetyl bromide has a molecular weight of 201.845, and it’s a liquid at room temperature .

Safety and Hazards

Bromoacetyl compounds can be hazardous. For instance, bromoacetyl bromide can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Bromoacetyl compounds continue to be of interest in various fields due to their versatility in organic synthesis. They are used as building blocks in the preparation of various heterocyclic systems and other industrially significant scaffolds .

Properties

IUPAC Name

9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO7/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,24,26,28H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMVHEYIIWDGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CBr)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330457
Record name 9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63626-06-2
Record name NSC258818
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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